(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Catalog No.
S1794177
CAS No.
288617-77-6
M.F
C23H25NO4
M. Wt
379,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-77-6

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379,45 g/mole

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1

InChI Key

MRJFPZWLOJOINV-HSZRJFAPSA-N

SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

288617-77-6;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoicacid;(R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methylhept-6-enoicacid;(2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-6-HEPTENOICACID;SCHEMBL1272380;CTK4G2299;Fmoc-D-2-(4'-pentenyl)alanine;MolPort-009-679-981;ZINC36914705;AKOS005063559;CF-1390;(R)-N-Fmoc-2-(4'-pentenyl)alanine;(R)-N-Fmoc-2-(5'-pentenyl)alanine;AJ-93445;AK109522;AM007125;AN-29053;SC-66595;KB-209607;ST2408128;W-2544;(R)-N-Fmoc-2-amino-2-methyl-6-heptenoicacid;I14-7728;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-hept-6-enoicacid;(2R)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-6-heptenoicacid

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Peptide Synthesis

    The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests this molecule could be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis, a technique for creating peptides in a laboratory setting PubChem, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: https://pubchem.ncbi.nlm.nih.gov/compound/S_-N-FMoc-2-4-pentenyl_alanine. The "amino" group allows for attachment to other amino acids, while the Fmoc group protects the molecule during synthesis and can be later cleaved to reveal the free amine for peptide bond formation.

  • Organic Chemistry

    The molecule contains an alkene (C=C double bond) which can be involved in various organic reactions. Researchers might study its reactivity or use it as a starting material for further organic synthesis.

  • Medicinal Chemistry

    The specific functionality of the molecule and its potential biological properties are unknown. However, researchers might be interested in investigating its bioactivity for the development of new drugs.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a chiral compound notable for its complex structure, which includes a fluorenyl group, a methoxycarbonyl moiety, and a branched aliphatic chain. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and potential applications in medicinal chemistry. The presence of the fluorenyl group imparts significant stability and hydrophobic characteristics, while the methoxycarbonyl group enhances solubility and reactivity.

Further Research

  • Scientific databases like PubChem (PubChem ) can be explored for additional information on the compound, including patents or recent publications that might shed light on its synthesis, properties, and applications.
  • Searching for similar Fmoc-protected amino acids with known properties might provide insights into the potential behavior of this specific compound.
Typical of amino acids and esters. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to the original acid and alcohol.
  • Decarboxylation: In certain conditions, the carboxylic acid group may lose carbon dioxide.

These reactions are fundamental in synthesizing derivatives or analogs of this compound for further biological testing.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in antibiotic development.
  • Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit matrix metalloproteinases, which are involved in inflammatory processes.
  • Enzyme Inhibition: Its structural features may allow it to act as an inhibitor of specific enzymes relevant in metabolic pathways.

These activities make it a candidate for further investigation in drug development.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid can be achieved through several methods:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds and functional groups, often leading to high yields and reduced reaction times. MCRs are particularly advantageous for synthesizing complex molecules like this one .
  • Chiral Catalysis: Utilizing chiral catalysts can help achieve the desired stereochemistry efficiently, ensuring that the (R)-enantiomer is predominantly produced.
  • Biomimetic Synthesis: Inspired by natural processes, this method employs enzyme-like catalysts to facilitate specific transformations that are difficult under conventional synthetic conditions .

The applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or bacterial infections.
  • Chemical Biology: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and metabolic pathways.
  • Material Science: Its unique structural properties could be explored in developing novel materials with specific physicochemical characteristics.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically focus on:

  • Binding Affinity: Investigating how well this compound binds to target proteins or enzymes can provide insight into its mechanism of action.
  • Inhibition Studies: Assessing its ability to inhibit enzymatic activity can clarify its potential therapeutic applications.

Such studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions.

Several compounds share structural features with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1. L-LeucineBranched-chain amino acidNaturally occurring; essential amino acid
2. N-Boc-L-leucineProtected form of L-leucineUsed in peptide synthesis; stability due to Boc protection
3. Fluorenylmethoxycarbonyl-L-alanineSimilar fluorenyl and methoxycarbonyl groupsCommonly used as a protecting group in peptide synthesis

Uniqueness

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid stands out due to its specific stereochemistry and combination of functional groups that enhance both solubility and reactivity compared to similar compounds. Its potential dual role as both a synthetic intermediate and a biologically active molecule further distinguishes it within this category.

The (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid exhibits a molecular formula of C₂₃H₂₅NO₄ with a molecular weight of 379.4-379.46 grams per mole [1] [2] [3] [4]. The exact mass determined by high-resolution mass spectrometry is 379.16270821 Da [5].

The elemental composition consists of 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex structure incorporating the fluorenylmethoxycarbonyl protecting group and the terminal alkene functionality [1] [2] [3]. The compound is registered under CAS number 288617-77-6 [1] [2] [3] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum recorded at 500 megahertz in deuterated methanol displays characteristic signals consistent with the molecular structure [6]. The methyl group appears as a multiplet between 1.29-1.42 parts per million alongside the H3 protons. The alkyl chain protons H4 and H5 appear as multiplets at 1.81-1.93 and 2.00-2.08 parts per million respectively. The fluorenyl system exhibits distinctive aromatic signals at 7.29, 7.36, 7.60-7.67, and 7.77 parts per million [6].

The terminal alkene functionality shows characteristic vinyl proton signals with the cis-alkene proton appearing as a doublet at 4.93 parts per million (J = 10.7 hertz) and the trans-alkene proton as a doublet at 4.99 parts per million (J = 17.1 hertz). The vinyl proton appears as a multiplet between 5.71-5.89 parts per million [6].

The ¹³C Nuclear Magnetic Resonance spectrum recorded at 125 megahertz reveals carbon signals at 24.4, 34.8, 37.6, 49.6, 60.8, 67.5, 115.2, 120.9, 126.2, 126.3, 128.2, 128.8, 139.6, 142.6, 145.3, 158.1, and 178.0 parts per million, encompassing both aliphatic and aromatic carbon environments [6].

Infrared Spectroscopy

The infrared spectrum exhibits characteristic absorption bands consistent with the functional groups present in the molecule [6]. A broad absorption at 3331 wavenumbers corresponds to the hydroxyl group of the carboxylic acid. Carbonyl stretching vibrations appear at 1680 and 1615 wavenumbers, representing the carboxylic acid and carbamate functionalities respectively. Additional bands at 3029, 2956, 1950, 1913, 1535, and 1421 wavenumbers correspond to aromatic carbon-hydrogen, aliphatic carbon-hydrogen, and nitrogen-hydrogen stretching and bending modes [6].

Mass Spectrometry

Electrospray ionization high-resolution mass spectrometry confirms the molecular composition [7] [6]. The sodium adduct ion [M+Na]⁺ appears at mass-to-charge ratio 402.1687, which corresponds well with the calculated value of 402.1676 for C₂₃H₂₅NO₄Na [6]. The mass spectral fragmentation pattern is consistent with the expected molecular structure [7].

Crystallographic Analysis

Crystallographic analysis was performed on the nickel (II) Schiff base complex of the corresponding (S)-enantiomer to confirm stereochemistry [8]. The complex crystallized in the monoclinic space group P₂₁ with unit cell parameters a = 11.07980(8) angstroms, b = 21.99770(13) angstroms, c = 11.88015(9) angstroms, and β = 102.0025(7) degrees [8]. The unit cell volume is 2832.25(3) cubic angstroms with Z = 4 molecules per unit cell and a calculated density of 1.328 grams per cubic centimeter [8].

The structure was solved using direct methods and refined anisotropically. The Flack parameter of -0.005(12) confirms the absolute stereochemistry determination [8]. The crystallographic data provides definitive structural confirmation and validates the stereochemical assignment of the chiral center.

Solubility Profile in Various Solvents

The compound exhibits limited solubility in water due to its hydrophobic fluorenyl protecting group and extended aliphatic chain [9] [10]. Solubility can be enhanced through heating to 37 degrees Celsius followed by ultrasonication [10]. The compound demonstrates good solubility in organic solvents including dimethyl sulfoxide, acetonitrile, dichloromethane, and methanol, which are commonly employed in peptide synthesis applications [9] [10] [11].

For stock solution preparation, various concentrations can be achieved depending on the solvent system used. In dimethyl sulfoxide, stock solutions ranging from 1 millimolar to 10 millimolar can be readily prepared [10] [11]. The compound shows improved solubility compared to standard Fmoc-protected amino acids due to the structural modifications [9].

Reactivity of the Terminal Alkene Functionality

The terminal alkene group exhibits high reactivity in olefin metathesis reactions, which represents the primary synthetic application of this compound [13] [14] [15]. The alkene functionality undergoes ring-closing metathesis when incorporated into peptide sequences, forming stable hydrocarbon bridges between amino acid residues [15] [16].

The terminal alkene demonstrates compatibility with ruthenium-based metathesis catalysts including Grubbs first-generation and second-generation catalysts [13] [15]. The reactivity can be modulated through reaction conditions including catalyst loading, temperature, and solvent selection [15]. Studies indicate that amino acids bearing aliphatic side chains, such as this compound, exhibit high activity in metathesis reactions with yields approaching 85% and excellent stereoselectivity [13].

XLogP3

4.7

Wikipedia

(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Last modified: 08-15-2023

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